molecular formula C16H13ClF3N3O2 B2960910 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034432-63-6

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2960910
CAS No.: 2034432-63-6
M. Wt: 371.74
InChI Key: KRNDCIZXVJDUTJ-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • Synthesis typically starts with the preparation of individual components: the 3-chloropyridin-4-yl group and the 6-(trifluoromethyl)pyridin-3-yl group.

    • These intermediates are then linked via an etherification reaction using suitable coupling reagents under controlled conditions. For instance, an alkoxide may react with a halopyridine derivative in the presence of a base to form the desired ether linkage.

    • The final step often involves a Friedel-Crafts type acylation to introduce the methanone group, followed by purification techniques such as column chromatography or recrystallization to yield the pure product.

  • Industrial Production Methods:

    • Industrial-scale production often employs continuous flow chemistry to enhance the efficiency and yield of the process.

    • Catalytic systems and optimized reaction conditions (e.g., temperature, pressure, and solvent choice) are employed to ensure high purity and consistent quality of the final compound.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: : The compound can undergo oxidative processes, particularly at the pyrrolidin-1-yl moiety.

    • Reduction: : Selective reduction reactions might target the methanone group to yield alcohol derivatives.

    • Substitution: : The chlorine and trifluoromethyl groups can participate in various nucleophilic substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: : Utilization of oxidizing agents like potassium permanganate or chromium trioxide under mild conditions.

    • Reduction: : Hydride sources such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    • Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents at elevated temperatures.

  • Major Products Formed from These Reactions:

    • Oxidation: : Ketone derivatives at the pyrrolidin-1-yl position.

    • Reduction: : Alcohol derivatives at the methanone position.

    • Substitution: : Diverse derivatives depending on the nature of the nucleophile used.

Scientific Research Applications: The compound has found applications across several domains:

    • As a synthetic intermediate in the preparation of more complex molecules.

    • As a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic activity.

    • Investigated for its potential as an enzyme inhibitor, targeting specific biological pathways.

    • Studied for its role in modifying cell signaling pathways due to its structural mimicry of biological molecules.

    • Potential therapeutic applications in the development of drugs for treating various conditions, such as inflammation and neurological disorders.

    • Assessed for its binding affinity to specific receptors, contributing to drug discovery processes.

    • Used in the development of agrochemicals due to its ability to interact with biological systems.

    • Incorporated into materials science for the preparation of specialized polymers and coatings.

Mechanism of Action

  • The compound exerts its effects through binding to specific molecular targets, such as enzymes or receptors.

  • The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

  • The pyrrolidine ring provides a rigid framework that can engage in hydrogen bonding and π-π interactions, contributing to the compound's specificity and potency.

Comparison with Similar Compounds

  • Similar Compounds

    • (3-Chloropyridin-4-yl)methanone derivatives

    • Pyrrolidin-1-yl pyridine derivatives

  • Comparison Highlights

    • The trifluoromethyl group in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone) imparts unique properties such as increased stability and enhanced biological activity compared to compounds lacking this group.

    • Chloropyridine derivatives are often more reactive in substitution reactions due to the electron-withdrawing nature of the chlorine atom.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O2/c17-12-8-21-5-3-13(12)25-11-4-6-23(9-11)15(24)10-1-2-14(22-7-10)16(18,19)20/h1-3,5,7-8,11H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNDCIZXVJDUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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